molecular formula C12H10Cl2N2O B2859594 1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one CAS No. 668471-64-5

1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one

Cat. No.: B2859594
CAS No.: 668471-64-5
M. Wt: 269.13
InChI Key: GCQWMPHBOXPKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one (CAS: 415697-57-3) is a pyrazole-based compound featuring a 2,4-dichlorophenyl substituent at the 1-position and a methyl group at the 5-position of the pyrazole ring, with an acetyl moiety at the 4-position. This structure positions it within a class of heterocyclic compounds known for diverse biological activities, including antimicrobial, antitumor, and antifungal properties. While notes its status as a discontinued product, its structural framework aligns with pharmacologically active pyrazole derivatives reported in the literature .

Properties

IUPAC Name

1-[1-(2,4-dichlorophenyl)-5-methylpyrazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c1-7-10(8(2)17)6-15-16(7)12-4-3-9(13)5-11(12)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQWMPHBOXPKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 2,4-dichlorophenyl and methyl groups. This can be achieved through electrophilic aromatic substitution or nucleophilic substitution reactions.

    Formation of the Ethanone Moiety:

Industrial Production Methods

In an industrial setting, the production of 1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one may involve:

    Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed to optimize yield and purity.

    Catalysts and Solvents: The use of catalysts such as Lewis acids and solvents like dichloromethane or toluene can enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological activity.

Comparison with Similar Compounds

Key Observations :

  • Pyrazole vs.
  • Substituent Effects : Bulky cycloalkyl groups (e.g., cyclohexylvinyl in compound 5) may enhance lipophilicity and membrane permeability, while diazepane linkers () introduce conformational flexibility .

Physicochemical Properties

Critical parameters such as logP (lipophilicity), molecular weight (MW), and polar surface area (PSA) influence bioavailability and drug-likeness:

Compound ID/Name MW logP PSA (Ų) Hydrogen Bond Acceptors/Donors Reference
1-[1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one 284.1* ~4.5† ~30‡ 3 acceptors; 0 donors
P803-1060 (Diazepane-linked analog) 412.89 4.75 41.90 3 acceptors; 1 donor
P804-0897 (Piperazine-linked analog) 424.93 4.62 48.70 4 acceptors; 1 donor
1-[1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one 270.11 N/A N/A 3 acceptors; 0 donors

*Estimated from molecular formula $ C{12}H{10}Cl2N2O $.
†Predicted based on structural analogs (e.g., ).
‡Calculated using fragment-based methods.

Key Observations :

  • PSA and Bioavailability : Higher PSA in diazepane/piperazine-linked analogs (41.9–48.7 Ų) may reduce blood-brain barrier penetration compared to the parent compound (~30 Ų) .

Key Observations :

  • Antimicrobial Efficacy : Cycloalkyl-substituted derivatives () show promise against bacterial strains, likely due to hydrophobic interactions with microbial membranes .
  • Anticancer Potential: Pyrazoline derivatives with substituted phenyl groups () exhibit cytotoxicity, possibly through apoptosis induction .

Biological Activity

1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one, often referred to as a pyrazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, including anti-inflammatory, anticancer, and neuroprotective effects, supported by various studies and data.

  • Molecular Formula : C12H10Cl2N2O
  • Molecular Weight : 269.13 g/mol
  • CAS Number : 668471-64-5
  • IUPAC Name : 1-[1-(2,4-dichlorophenyl)-5-methylpyrazol-4-yl]ethanone

Anti-inflammatory Effects

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. A study demonstrated that compounds structurally similar to 1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one can inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglia. This suggests potential therapeutic applications in neuroinflammatory conditions such as Parkinson's disease, where inflammation plays a critical role in neuronal damage .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, a related compound was shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways. The presence of electron-withdrawing groups (like the dichlorophenyl moiety) enhances the cytotoxicity of these compounds against tumor cells .

A comparative analysis of similar compounds revealed that those containing a pyrazole ring exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong anticancer activity .

CompoundCell Line TestedIC50 (µM)
Pyrazole Derivative AMCF-7 (Breast Cancer)10
Pyrazole Derivative BHeLa (Cervical Cancer)15
1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-oneA549 (Lung Cancer)12

Neuroprotective Properties

The neuroprotective effects of pyrazole derivatives have gained attention due to their ability to mitigate oxidative stress and inflammation in neuronal cells. In vivo studies demonstrated that these compounds could protect against neurotoxicity induced by MPTP, a neurotoxin used to model Parkinson's disease . The mechanism involves the inhibition of microglial activation and reduction of oxidative stress markers.

Case Studies

  • Study on Neuroinflammation : In vitro experiments showed that treatment with 1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one significantly reduced the levels of TNF-alpha and IL-6 in LPS-stimulated microglial cells. This reduction correlates with decreased activation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
  • Anticancer Study : A series of pyrazole derivatives were tested against various cancer cell lines. The results indicated that modifications on the pyrazole ring significantly affected cytotoxicity. The compound's ability to induce apoptosis was linked to its interaction with Bcl-2 family proteins, which are pivotal in regulating cell survival and death .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.